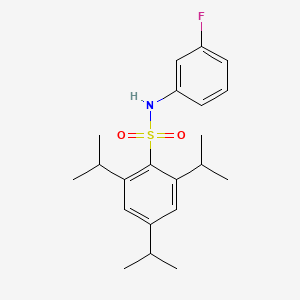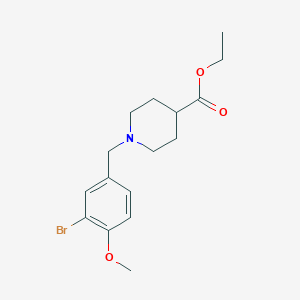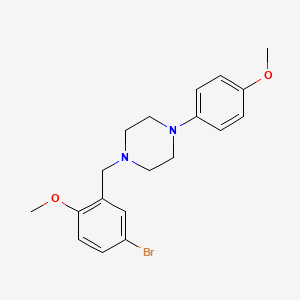
2-(4-biphenylylmethyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline
Descripción general
Descripción
2-(4-biphenylylmethyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (BDTI) is a synthetic compound that has been extensively studied for its potential applications in scientific research. This molecule belongs to the class of tetrahydroisoquinolines, which are known for their diverse biological activities. BDTI has been shown to possess a range of interesting properties, including antioxidant, anti-inflammatory, and anticancer effects.
Aplicaciones Científicas De Investigación
2-(4-biphenylylmethyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline has been studied extensively for its potential applications in scientific research. One of the most promising areas of research is its potential as an antioxidant. This compound has been shown to scavenge free radicals and protect cells from oxidative stress, which can contribute to the development of various diseases, including cancer and neurodegenerative disorders. This compound has also been studied for its anti-inflammatory effects, which could have potential applications in the treatment of inflammatory diseases such as arthritis and inflammatory bowel disease.
Mecanismo De Acción
The mechanism of action of 2-(4-biphenylylmethyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline is complex and not fully understood. However, it is known to interact with various molecular targets, including enzymes and receptors. This compound has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in inflammation and cancer. This compound has also been shown to interact with various receptors, including the N-methyl-D-aspartate (NMDA) receptor, which is involved in pain perception and memory.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In addition to its antioxidant and anti-inflammatory effects, this compound has been shown to inhibit the growth of cancer cells in vitro and in vivo. This compound has also been shown to improve cognitive function in animal models of Alzheimer's disease and traumatic brain injury. This compound has been shown to have a good safety profile in animal studies, with no significant toxicity observed at therapeutic doses.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-(4-biphenylylmethyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline in scientific research is its versatility. This compound can be used in a wide range of assays and experiments, including cell culture, animal models, and biochemical assays. This compound is also relatively easy to synthesize, making it readily available for use in research. However, there are some limitations to using this compound in lab experiments. For example, the mechanism of action of this compound is not fully understood, which makes it difficult to design experiments and interpret results. Additionally, the effects of this compound on human health are not well understood, which could limit its potential applications in clinical research.
Direcciones Futuras
There are several future directions for research on 2-(4-biphenylylmethyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline. One area of interest is the development of more potent and selective this compound analogs. By modifying the chemical structure of this compound, researchers may be able to improve its efficacy and reduce its potential side effects. Another area of interest is the investigation of this compound's potential applications in clinical research. While this compound has shown promise in animal studies, more research is needed to determine its safety and efficacy in humans. Finally, researchers may also investigate the potential applications of this compound in other areas of research, such as neuroprotection and cardiovascular disease.
Propiedades
IUPAC Name |
6,7-dimethoxy-2-[(4-phenylphenyl)methyl]-3,4-dihydro-1H-isoquinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25NO2/c1-26-23-14-21-12-13-25(17-22(21)15-24(23)27-2)16-18-8-10-20(11-9-18)19-6-4-3-5-7-19/h3-11,14-15H,12-13,16-17H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUOFPIFTPKDZRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2CN(CCC2=C1)CC3=CC=C(C=C3)C4=CC=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![benzyl [(6-amino-3,5-dicyano-4-ethyl-2-pyridinyl)thio]acetate](/img/structure/B3440831.png)
![N-{[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]carbonothioyl}-4-biphenylcarboxamide](/img/structure/B3440845.png)

![N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-(4-nitrophenoxy)benzamide](/img/structure/B3440851.png)
![4,4'-[thiobis(4,1-phenylenesulfonyl)]dimorpholine](/img/structure/B3440865.png)
![{[3-(2,5-dimethoxybenzoyl)-1-benzofuran-5-yl]oxy}acetic acid](/img/structure/B3440877.png)






![1-[(5-bromo-2-furyl)methyl]-4-(2-chlorophenyl)piperazine](/img/structure/B3440914.png)

